Cas no 366498-47-7 (N-(2H-1,3-benzodioxol-5-yl)guanidine)

N-(2H-1,3-Benzodioxol-5-yl)guanidine is a guanidine derivative featuring a benzodioxole moiety, which imparts unique chemical and pharmacological properties. This compound is of interest in medicinal chemistry due to its potential as a precursor or intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or cardiovascular pathways. The benzodioxole group enhances stability and bioavailability, while the guanidine moiety offers strong basicity and hydrogen-bonding capabilities, facilitating interactions with biological targets. Its structural features make it suitable for research applications in drug discovery and development, where modified guanidine derivatives are explored for their therapeutic potential. High purity and well-defined synthesis routes ensure reproducibility for experimental use.
N-(2H-1,3-benzodioxol-5-yl)guanidine structure
366498-47-7 structure
Product Name:N-(2H-1,3-benzodioxol-5-yl)guanidine
CAS No:366498-47-7
MF:C8H9N3O2
MW:179.175961256027
MDL:MFCD11501600
CID:1011578
PubChem ID:18950026
Update Time:2025-08-05

N-(2H-1,3-benzodioxol-5-yl)guanidine Chemical and Physical Properties

Names and Identifiers

    • N-BENZO[1,3]DIOXOL-5-YL-GUANIDINE
    • N-1,3-Benzodioxol-5-ylguanidine
    • N-(2H-1,3-benzodioxol-5-yl)guanidine
    • N-(1,3-benzodioxol-5-yl)guanidine
    • N-(1,3-dioxaindan-5-yl)guanidine
    • STK632334
    • 1-(benzo[d][1,3]dioxol-5-yl)guanidine
    • 1-(1,3-benzodioxol-5-yl)guanidine
    • AKOS005208397
    • 2-(1,3-benzodioxol-5-yl)guanidine
    • BBL031903
    • 366498-47-7
    • MFCD11501600
    • EN300-238880
    • CHEMBL44100
    • SCHEMBL1185255
    • SY303187
    • F2158-0394
    • OZINHCFSCQEUPW-UHFFFAOYSA-N
    • MDL: MFCD11501600
    • Inchi: 1S/C8H9N3O2/c9-8(10)11-5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2,(H4,9,10,11)
    • InChI Key: OZINHCFSCQEUPW-UHFFFAOYSA-N
    • SMILES: O1COC2C=CC(=CC1=2)/N=C(\N)/N

Computed Properties

  • Exact Mass: 179.069476538g/mol
  • Monoisotopic Mass: 179.069476538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 82.9Ų

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Additional information on N-(2H-1,3-benzodioxol-5-yl)guanidine

N-(2H-1,3-benzodioxol-5-yl)guanidine: A Comprehensive Overview

N-(2H-1,3-benzodioxol-5-yl)guanidine, also known by its CAS number 366498-47-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a guanidine group with a 1,3-benzodioxole moiety. The benzodioxole ring, a derivative of benzene with two oxygen atoms in the 1,3 positions, contributes to the compound's stability and potential bioactivity. The guanidine group, on the other hand, is known for its ability to form hydrogen bonds, making it a valuable component in drug design.

The synthesis of N-(2H-1,3-benzodioxol-5-yl)guanidine typically involves multi-step processes that require precise control over reaction conditions. Recent studies have explored the use of microwave-assisted synthesis to enhance reaction efficiency and yield. This approach has been particularly effective in forming the carbon-nitrogen bonds necessary for the guanidine moiety. Researchers have also investigated the use of various catalysts to optimize the reaction pathway, leading to improved product purity and reduced production time.

One of the most promising applications of N-(2H-1,3-benzodioxol-5-yl)guanidine lies in its potential as a therapeutic agent. Preclinical studies have demonstrated its ability to inhibit certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for drug development in this area. Additionally, recent research has highlighted its anti-inflammatory properties, suggesting potential applications in treating conditions such as arthritis and cardiovascular diseases.

The structural versatility of N-(2H-1,3-benzodioxol-5-yl)guanidine has also led to its exploration in materials science. Its ability to form supramolecular assemblies through hydrogen bonding has been utilized in the development of new materials for electronic applications. For instance, researchers have successfully synthesized thin films using this compound as a building block, demonstrating its potential in organic electronics.

In terms of environmental impact, studies have shown that N-(2H-1,3-benzodioxol-5-yl)guanidine exhibits low toxicity towards aquatic organisms under standard testing conditions. This makes it a safer alternative to other compounds with similar functionalities but higher environmental risks. However, further research is needed to fully understand its long-term effects on ecosystems.

The development of analytical methods for the characterization of N-(2H-1,3-benzodioxol-5-yl)guanidine has also seen significant advancements. Techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the compound's structure and purity. These methods have proven essential in ensuring the reliability of experimental results across different studies.

In conclusion, N-(2H-1,3-benzodioxol-5-yl)guanidine (CAS No: 366498-47-7) is a multifaceted compound with applications spanning drug discovery, materials science, and environmental chemistry. Its unique structure and functional groups make it a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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